molecular formula HNO3Y B076763 Yttrium nitrate CAS No. 10361-93-0

Yttrium nitrate

Cat. No. B076763
CAS No.: 10361-93-0
M. Wt: 151.919 g/mol
InChI Key: DAHVGXJQRTYNST-UHFFFAOYSA-N
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Patent
US04474607

Procedure details

An approximately 1M solution of yttrium nitrate was prepared by stirring 28 g of yttrium hydroxide in 200 ml water and adding concentrated nitric acid dropwise until the solid yttrium hydroxide just dissolved.
Name
yttrium hydroxide
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
yttrium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Name
yttrium nitrate

Identifiers

REACTION_CXSMILES
[OH-].[Y+3:2].[OH-].[OH-].[N+:5]([O-:8])([OH:7])=[O:6]>O>[N+:5]([O-:8])([O-:7])=[O:6].[Y+3:2].[N+:5]([O-:8])([O-:7])=[O:6].[N+:5]([O-:8])([O-:7])=[O:6] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
yttrium hydroxide
Quantity
28 g
Type
reactant
Smiles
[OH-].[Y+3].[OH-].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
yttrium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Y+3].[OH-].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
just dissolved

Outcomes

Product
[Compound]
Name
solution
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
yttrium nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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